molecular formula C12H15NO5 B15278551 2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol

2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol

Cat. No.: B15278551
M. Wt: 253.25 g/mol
InChI Key: FGGLKPYHGDNMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes an allyloxy group, a nitrophenoxy group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol typically involves multiple steps. One common approach is to start with the nitration of a phenol derivative to introduce the nitro group. This is followed by the allylation of the hydroxyl group and subsequent etherification to form the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro and allyloxy groups allows for diverse chemical transformations and interactions .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-[4-nitro-2-(prop-2-enoxymethyl)phenoxy]ethanol

InChI

InChI=1S/C12H15NO5/c1-2-6-17-9-10-8-11(13(15)16)3-4-12(10)18-7-5-14/h2-4,8,14H,1,5-7,9H2

InChI Key

FGGLKPYHGDNMLS-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.